3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate
Description
The compound 3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate is a structurally complex heterocyclic molecule featuring a pyrazole core substituted with a methyl group at position 3, a 2-nitrophenylsulfanyl moiety at position 4, and a phenyl group at position 1. The pyrazole ring is esterified with a 1,3-benzodioxole-5-carboxylate group, introducing additional aromatic and electron-rich characteristics.
Key structural features include:
- Electron-withdrawing substituents: The nitro group (NO₂) on the phenylsulfanyl moiety may influence electronic distribution and reactivity.
- Hydrogen-bonding capacity: The ester carbonyl and nitro groups could participate in intermolecular interactions, as inferred from general hydrogen-bonding principles .
Properties
IUPAC Name |
[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O6S/c1-15-22(34-21-10-6-5-9-18(21)27(29)30)23(26(25-15)17-7-3-2-4-8-17)33-24(28)16-11-12-19-20(13-16)32-14-31-19/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNQGIKBTYNJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the nitrophenyl and benzodioxole groups. Common reagents used in these reactions include hydrazines, aldehydes, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired structure. The compound's structure can be confirmed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular framework.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Assists in determining molecular weight and purity.
Anti-inflammatory Properties
One of the most significant applications of this compound is its potential as an anti-inflammatory agent . Studies have indicated that it may act as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial for the synthesis of leukotrienes involved in inflammatory responses. Molecular docking studies suggest that the compound can effectively bind to the active site of 5-LOX, indicating its potential for further optimization and development as a therapeutic agent against inflammatory diseases .
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar pyrazole derivatives. Compounds with structural similarities to 3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate have shown promising results against various bacterial strains. This suggests a potential application in developing new antimicrobial agents .
Case Study 1: Inhibition of 5-Lipoxygenase
In a study focused on the anti-inflammatory effects of related pyrazole compounds, researchers utilized molecular docking to evaluate binding affinities to 5-lipoxygenase. The findings indicated that modifications to the pyrazole ring could enhance inhibitory activity, making it a candidate for further drug development .
Case Study 2: Antimicrobial Screening
Another study investigated a series of pyrazole derivatives, including those structurally related to the target compound. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, leading to recommendations for further exploration in clinical settings .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Example Compound: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
This compound (from ) shares a pyrazole core but differs in substituents:
- Position 3 : Trifluoromethyl (CF₃) vs. methyl (CH₃) in the target compound.
- Position 4 : Aldehyde (CHO) vs. benzodioxole carboxylate ester.
- Sulfanyl substituent : 3-Chlorophenyl vs. 2-nitrophenyl.
Key Implications :
- Electronic Effects : The CF₃ group is strongly electron-withdrawing, while the nitro group in the target compound may create a more polarized electronic environment.
- Solubility : The benzodioxole carboxylate in the target compound likely enhances hydrophilicity compared to the aldehyde group.
- Reactivity : The nitro group may increase susceptibility to reduction or nucleophilic attack compared to chloro substituents.
Hypothetical Comparison Table
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic Tools
The target compound’s crystal structure would likely be determined using SHELX for refinement and ORTEP-3 for graphical representation, as these are industry standards for small-molecule crystallography . Compared to the compound, differences in substituents (e.g., nitro vs. chloro) could lead to distinct crystal packing patterns. For instance, the nitro group’s strong dipole might promote tighter intermolecular interactions, increasing melting points or stability.
Hydrogen-Bonding Patterns
Using graph-set analysis (as in ), the target compound’s nitro and ester groups could form D₁¹ (donor-acceptor) or C₂² (chain) motifs, whereas the compound’s aldehyde might participate in weaker S₁¹ (single-atom) interactions. Such differences could influence solubility and bioavailability.
Biological Activity
The compound 3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological properties, particularly focusing on its anticancer and antimicrobial activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The process often employs various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography for characterization. For instance, a study demonstrated the successful synthesis of similar pyrazole derivatives using a biocatalyst which yielded high purity and efficiency .
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth, such as the PI3K/AKT/mTOR pathway. In vitro studies have shown that these compounds can reduce cell viability in various cancer cell lines, including breast and prostate cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15 | PI3K/AKT/mTOR inhibition | |
| PC3 (Prostate) | 20 | Induction of apoptosis | |
| HeLa (Cervical) | 18 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. The presence of the nitrophenyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Several studies have reported effective inhibition against Gram-positive and Gram-negative bacteria .
Table 2: Summary of Antimicrobial Activity Studies
| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Case Studies
A notable case study involved the evaluation of a related compound in a xenograft model where it significantly inhibited tumor growth compared to control groups. This study highlighted the potential for further development into therapeutic agents .
Another case study focused on the compound's efficacy in treating infections caused by resistant bacterial strains. The results indicated that it could serve as a viable alternative to traditional antibiotics, especially in cases where resistance is prevalent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer :
- Multi-step synthesis : Utilize condensation reactions starting from 1,5-diarylpyrazole core templates, as demonstrated in pyrazole-carboxamide analogs .
- Purification : Apply column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Yield optimization : Vary reaction conditions (e.g., temperature, solvent polarity) and employ catalysts like palladium for cross-coupling reactions.
- Example Data :
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | K₂CO₃, DMF | 80 | 65 |
| 2 | Pd(PPh₃)₄, THF | 110 | 72 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/IR : Confirm functional groups (e.g., sulfanyl, benzodioxole) via ¹H/¹³C NMR and FT-IR .
- X-ray crystallography : Resolve stereochemistry and molecular packing (e.g., C–H···π interactions in pyrazole rings) .
- Mass spectrometry : Use HRMS to verify molecular weight and fragmentation patterns.
Q. How does the compound’s stability under varying pH and temperature affect experimental reproducibility?
- Methodological Answer :
- Stability assays : Conduct accelerated degradation studies in buffers (pH 3–9) at 40–60°C for 48 hours .
- Analytical monitoring : Track decomposition via HPLC with UV detection (λ = 254 nm).
- Key findings : Nitrophenyl-sulfanyl groups may hydrolyze under alkaline conditions, requiring neutral pH for storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity with biological targets?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier molecular orbitals (FMOs) and electrostatic potential maps .
- Docking simulations : Model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .
- Example insight : The benzodioxole moiety may exhibit π-stacking with aromatic residues in active sites.
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values under standardized assay conditions (e.g., cell lines, incubation time) .
- Experimental replication : Use randomized block designs with split-split plots to control variables like solvent choice and temperature .
- Statistical tools : Apply ANOVA to identify significant differences between datasets (p < 0.05) .
Q. What is the environmental fate of this compound, and how can its ecological impact be assessed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
